![molecular formula C8H8ClN3 B2376978 4-Cyanobenzamidine Hydrochloride CAS No. 117837-77-1](/img/structure/B2376978.png)
4-Cyanobenzamidine Hydrochloride
Overview
Description
4-Cyanobenzamidine Hydrochloride is a chemical compound with the CAS Number: 117837-77-1 . It has a molecular weight of 181.62 and its IUPAC name is 4-cyanobenzenecarboximidamide hydrochloride .
Synthesis Analysis
The synthesis of 4-Cyanobenzamidine Hydrochloride involves a reaction with trimethylaluminum and ammonium chloride in hexane and toluene at temperatures ranging from 0 to 80℃ . After the addition of methyl 4-cyanobenzoate, the mixture is stirred at 80°C bath temperature overnight . The mixture is then cooled down to 0°C, and methanol is added with consequent stirring for 1 hour at room temperature .Molecular Structure Analysis
The InChI code for 4-Cyanobenzamidine Hydrochloride is 1S/C8H7N3.ClH/c9-5-6-1-3-7 (4-2-6)8 (10)11;/h1-4H, (H3,10,11);1H . This indicates the presence of a cyanobenzene ring attached to a carboximidamide group, along with a chloride ion.Scientific Research Applications
Analytical Method Development for Vasodilator Quantification
4-Aminobenzamidine dihydrochloride, a degradation product of diminazene aceturate, shows potential in treating glaucoma. A study developed and validated an HPLC method for its quantification in pharmaceutical ophthalmic forms. The method, compliant with various pharmacopeial standards, proved robust, selective, and precise, with a focus on ocular application (Cesar et al., 2020).
Molar Refraction and Polarizability in Drug Analysis
A study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, an antiemetic drug, examined its density and refractive index changes. The research offered insights into the drug's molecular properties, indicating stronger polarizability effects with increased concentration, contributing to a deeper understanding of its chemical characteristics (Sawale et al., 2016).
Corrosion Inhibition in Carbon Steel
Research on methoxy-substituted phenylthienyl benzamidines, including derivatives similar to 4-cyanobenzamidine hydrochloride, explored their role as corrosion inhibitors for carbon steel in hydrochloric acid. The study highlighted the effectiveness of these compounds in preventing corrosion, with theoretical and experimental approaches validating their utility in industrial applications (Fouda et al., 2020).
Electropolymerization for Electrochemical Transducers
In a study on electropolymerization of aniline derivatives, which include compounds structurally similar to 4-cyanobenzamidine hydrochloride, polymers were synthesized for use as electrochemical transducers in potential immunosensor applications. This research is significant for developing sensors and other electronic devices (Santos et al., 2019).
Phospholipase A2 Inhibition
A study focused on the synthesis of 4-alkoxybenzamidines, chemically related to 4-cyanobenzamidine hydrochloride, to evaluate their effectiveness as phospholipase A2 inhibitors. This research contributes to understanding the molecular interactions and potential therapeutic applications of these compounds (Aitdafoun et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4-cyanobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRHGPKSBUMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzamidine Hydrochloride |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.